molecular formula C9H8BrClFNO B1383927 4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide CAS No. 1866182-34-4

4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide

Cat. No.: B1383927
CAS No.: 1866182-34-4
M. Wt: 280.52 g/mol
InChI Key: KHSVFELMNMGRRM-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide typically involves the following steps:

    Chlorination: Chlorine can be introduced to the benzene ring using similar electrophilic aromatic substitution reactions with chlorine (Cl2) in the presence of a catalyst.

    Amidation: The amide group is introduced by reacting the substituted benzene with an appropriate amine, such as 2-fluoroethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes followed by amidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Buchwald-Hartwig amination, can be used to introduce new functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for targeting specific receptors or enzymes.

    Material Science: The compound’s unique chemical properties make it useful in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the amide group allows the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-N-(2-fluoroethyl)benzamide
  • 3-Bromo-4-chloro-N-(2-fluoroethyl)benzamide
  • 4-Bromo-3-chloro-N-(2-chloroethyl)benzamide

Uniqueness

4-Bromo-3-chloro-N-(2-fluoroethyl)benzamide is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring, along with the 2-fluoroethyl amide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-bromo-3-chloro-N-(2-fluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClFNO/c10-7-2-1-6(5-8(7)11)9(14)13-4-3-12/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSVFELMNMGRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCF)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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